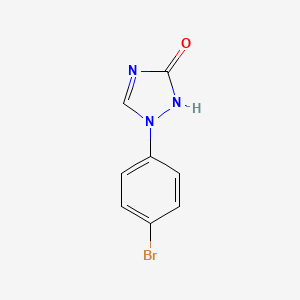

2-(4-bromophenyl)-1H-1,2,4-triazol-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

42110-14-5 |

|---|---|

Molecular Formula |

C8H6BrN3O |

Molecular Weight |

240.06 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-5-10-8(13)11-12/h1-5H,(H,11,13) |

InChI Key |

NKOQJIXOMRMQAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=O)N2)Br |

Origin of Product |

United States |

Contextualization of the 1,2,4 Triazol 5 One Scaffold in Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to medicinal chemistry. researchgate.net The 1,2,4-triazole (B32235) ring, a five-membered heterocycle with three nitrogen atoms, is a particularly prominent scaffold in the design of new therapeutic agents. nih.gov This ring system can exist in two tautomeric forms: 1,2,3-triazole and 1,2,4-triazole, distinguished by the positions of their nitrogen atoms. tandfonline.comitmedicalteam.pl

The 1,2,4-triazole scaffold is an essential structural motif found in numerous therapeutic agents due to its ability to engage in various biological interactions. researchgate.netnih.gov The inclusion of a ketone group (=O) at the 5-position creates the 1,2,4-triazol-5-one (B2904161) core, a structure that has attracted attention from medicinal chemists for its diverse biological activities. nih.gov Derivatives of 1,2,4-triazole have been investigated for a wide array of pharmacological applications, including antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netzsmu.edu.ua The versatility of this scaffold allows for the synthesis of hybrid molecules with potentially enhanced efficacy against various diseases, including tuberculosis and cancer. researchgate.netekb.eg

Significance of the Bromophenyl Moiety in Organic Synthesis and Molecular Design

The term "moiety" in chemistry refers to a part of a molecule. The bromophenyl moiety consists of a phenyl ring (a six-carbon aromatic ring derived from benzene) substituted with a bromine atom. stackexchange.com The presence and position of the bromine atom on the phenyl ring significantly influence the compound's chemical reactivity and physical properties.

In organic synthesis, the bromo group is a valuable functional group. fiveable.me Its most significant role is as a leaving group in a variety of cross-coupling reactions, where the carbon-bromine bond can be readily cleaved. fiveable.me This reactivity allows chemists to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular structures from simpler precursors.

From a molecular design perspective, incorporating a bromophenyl group can profoundly affect a molecule's biological activity. The bromine atom influences the compound's electronic properties and its lipophilicity (its ability to dissolve in fats and lipids). These characteristics are critical for how a molecule interacts with biological targets, such as enzymes or receptors, and how it is absorbed, distributed, and metabolized in an organism. fiveable.meresearchgate.net Studies have shown that the bromo group can improve a material's thermal stability and transparency. researchgate.net

Overview of Research Trajectories for Triazole Based Compounds

Established Synthetic Routes for 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one

The formation of the this compound structure is typically achieved through the cyclization of carefully designed acyclic precursors. These precursors are synthesized to contain the necessary atoms in the correct sequence to facilitate intramolecular ring closure.

Cyclocondensation Reactions in the Formation of the Triazolone Ring

Cyclocondensation reactions are fundamental to the synthesis of the 1,2,4-triazol-5-one (B2904161) ring. These reactions involve the joining of two or more molecules, or different parts of the same molecule, to form a ring with the elimination of a small molecule, such as water or an alcohol.

One of the most common and direct approaches to constructing the 1,2,4-triazol-5-one ring involves the reaction of a substituted hydrazine (B178648) with a compound containing a carbonyl group that can be readily converted into the C5-oxo functionality of the triazole ring. For instance, the reaction of semicarbazide (B1199961) with formic acid is a known method to produce the parent 1,2,4-triazol-3-one. google.com By analogy, a substituted semicarbazide, specifically 1-(4-bromophenyl)semicarbazide (B8410533), can be envisioned as a key intermediate.

Another established route involves the cyclization of acylsemicarbazides or related derivatives. The general synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, for example, proceeds through the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides. mdpi.com This highlights the principle of using a substituted hydrazine derivative that undergoes cyclization to form the triazole ring. For the synthesis of the target oxo-derivative, an analogous oxygen-containing precursor would be required.

The table below outlines plausible cyclocondensation approaches based on general methodologies.

| Precursor 1 | Precursor 2 | Reaction Type | Key Intermediate |

| 4-Bromophenylhydrazine | Ethyl carbamoyl (B1232498) chloride | Acylation/Cyclization | 1-(4-bromophenyl)semicarbazide |

| 4-Bromophenylhydrazine | Phosgene or equivalent | Condensation/Cyclization | 4-Bromophenyl isocyanate |

| 1-(4-Bromophenyl)semicarbazide | Formic acid or orthoformate | Cyclocondensation | - |

Precursor Design and Synthesis Strategies

The successful synthesis of this compound is critically dependent on the strategic design and preparation of its precursors. The primary precursor required is 4-bromophenylhydrazine or a derivative thereof.

Synthesis of 4-Bromophenylhydrazine: This key starting material is typically synthesized from 4-bromoaniline (B143363). The synthesis involves a diazotization reaction, where 4-bromoaniline is treated with sodium nitrite (B80452) in the presence of a strong acid (like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. google.com This is followed by a reduction step to yield the desired 4-bromophenylhydrazine. google.com The hydrochloride salt is often isolated and can be used directly or neutralized to the free base.

Synthesis of Semicarbazide Intermediates: A crucial intermediate for one of the most probable synthetic routes is 1-(4-bromophenyl)semicarbazide. This can be prepared by reacting 4-bromophenylhydrazine with a source of the carbamoyl group. Common reagents for this purpose include potassium cyanate (B1221674) in the presence of an acid or by reacting the hydrazine with an isocyanate.

Mechanistic Considerations in this compound Synthesis

Understanding the reaction mechanisms involved in the formation of the triazolone ring is essential for optimizing the synthesis and controlling the outcome.

Proposed Reaction Mechanisms for Ring Closure

The ring closure to form the 1,2,4-triazol-5-one ring from a 1-arylsemicarbazide precursor generally proceeds through a series of nucleophilic addition and elimination steps.

Mechanism via 1-(4-bromophenyl)semicarbazide and Formic Acid:

N-Acylation: The terminal nitrogen atom of the 1-(4-bromophenyl)semicarbazide acts as a nucleophile and attacks the carbonyl carbon of formic acid. This results in the formation of a 1-(4-bromophenyl)-4-formylsemicarbazide intermediate after the elimination of a water molecule.

Intramolecular Cyclization: Under heating, the nitrogen atom at the 2-position of the semicarbazide chain performs a nucleophilic attack on the carbonyl carbon of the newly introduced formyl group.

Dehydration: The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable, aromatic 1,2,4-triazol-5-one ring.

This type of acid-catalyzed cyclization and dehydration is a common pattern in the synthesis of five-membered heterocycles. google.com

Optimization of Synthetic Yields and Purity Profiles

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize the yield of the desired product while minimizing the formation of byproducts.

Key parameters that can be adjusted include:

Temperature: Both the initial acylation and the subsequent cyclization steps are sensitive to temperature. The cyclization step, in particular, often requires heating to overcome the activation energy for the intramolecular reaction. dergipark.org.tr

Solvent: The choice of solvent can influence reaction rates and the solubility of reactants and products. For cyclization reactions, high-boiling point solvents are often used to achieve the necessary reaction temperatures.

Catalyst: The cyclization step can be catalyzed by either acids or bases. The choice of catalyst can affect the reaction rate and selectivity. For example, the cyclization of acyl/aroyl substituted thiosemicarbazides to form 1,2,4-triazole-5-thiones is often carried out in a basic medium, such as sodium hydroxide (B78521) solution. dergipark.org.tr

Purity of Starting Materials: The purity of the precursors, especially the 4-bromophenylhydrazine, is crucial for obtaining a high yield of the final product with a clean purity profile. Impurities in the starting materials can lead to the formation of undesired side products, complicating the purification process.

Purification of the final product is typically achieved through recrystallization from a suitable solvent to obtain a crystalline solid of high purity. The choice of recrystallization solvent depends on the solubility characteristics of the this compound.

The following table summarizes optimization strategies for a hypothetical synthesis.

| Step | Parameter to Optimize | Rationale |

| Acylation of 4-bromophenylhydrazine | Reaction Temperature | Control selectivity of acylation and prevent decomposition. |

| Stoichiometry of Reagents | Ensure complete conversion of the limiting reagent. | |

| Cyclization | Catalyst (Acid/Base) | Accelerate ring closure and influence reaction pathway. |

| Reaction Time and Temperature | Drive the reaction to completion while minimizing thermal degradation. | |

| Purification | Recrystallization Solvent | Maximize recovery of pure product and remove impurities. |

Solvent Effects in this compound Synthesis

The choice of solvent can significantly influence the reaction rate, yield, and purity of this compound. The polarity, boiling point, and ability of the solvent to dissolve reactants and intermediates are crucial factors. In the synthesis of analogous 1,2,4-triazol-5-ones, a range of solvents have been explored, with their effects on the reaction outcome being a key area of study.

Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often employed due to their ability to dissolve a wide range of reactants and facilitate the formation of the triazole ring. These solvents can stabilize charged intermediates, which may be involved in the cyclization step. However, their high boiling points can sometimes lead to side reactions and make product isolation more challenging.

Protic solvents, like ethanol (B145695) and acetic acid, can also be utilized. Ethanol is a greener solvent option and can be effective, particularly in base-catalyzed reactions. Acetic acid can serve as both a solvent and a catalyst, promoting the dehydration step in the cyclization process. The selection of the optimal solvent is often a balance between reaction efficiency and environmental considerations.

Table 1: Effect of Different Solvents on the Synthesis of Analogous 2-Aryl-1H-1,2,4-triazol-5-ones

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Typical Reaction Conditions | Observed Outcome on Yield |

| Dimethylformamide (DMF) | 36.7 | 153 | 120-150°C, 4-8 h | Generally high yields |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | 130-160°C, 3-6 h | High yields, potential for side products |

| Ethanol | 24.6 | 78.4 | Reflux, 6-12 h | Moderate to good yields, cleaner reaction |

| Acetic Acid | 6.2 | 118 | Reflux, 2-5 h | Good yields, acts as a catalyst |

| Toluene | 2.4 | 110.6 | Reflux with Dean-Stark, 8-16 h | Moderate yields, effective for dehydration |

Catalyst Systems and Reaction Kinetics

The synthesis of this compound can be significantly accelerated through the use of appropriate catalyst systems. Both acidic and basic catalysts are commonly employed in the formation of the 1,2,4-triazole ring.

Acid Catalysis: Mineral acids such as sulfuric acid and hydrochloric acid, as well as organic acids like p-toluenesulfonic acid, can catalyze the cyclization reaction. The acid protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack, thereby facilitating the ring closure and subsequent dehydration.

Base Catalysis: Bases such as sodium ethoxide, potassium carbonate, or triethylamine (B128534) can also promote the reaction. In these cases, the base can deprotonate a nitrogen atom, increasing its nucleophilicity and promoting the intramolecular cyclization.

The study of reaction kinetics for the formation of 1,2,4-triazol-5-ones reveals that the reaction often follows pseudo-first-order kinetics with respect to the starting materials under specific conditions. The rate of reaction is influenced by temperature, catalyst concentration, and the nature of the substituents on the aryl ring. For this compound, the electron-withdrawing nature of the bromine atom may influence the reactivity of the starting materials compared to unsubstituted phenyl derivatives.

Table 2: Comparison of Catalyst Systems for the Synthesis of Analogous 2-Aryl-1H-1,2,4-triazol-5-ones

| Catalyst | Type | Typical Loading (mol%) | Reaction Time | Effect on Reaction Rate |

| Sulfuric Acid | Acid | 5-10 | 2-4 h | Significant rate enhancement |

| p-Toluenesulfonic Acid | Acid | 10 | 3-6 h | Moderate rate enhancement |

| Sodium Ethoxide | Base | 20-30 | 4-8 h | Effective for specific substrates |

| Potassium Carbonate | Base | 50-100 | 6-12 h | Milder conditions, longer times |

| No Catalyst | - | 0 | 12-24 h | Slow reaction rate |

Green Chemistry Approaches to this compound Production

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For the production of this compound, several green chemistry principles can be applied.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of 1,2,4-triazoles, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. This method is also more energy-efficient compared to conventional heating.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent or in greener solvents like water or ethanol minimizes the generation of volatile organic compounds. Solid-state reactions or reactions under solvent-free conditions at elevated temperatures can be effective for the synthesis of heterocyclic compounds.

Use of Recyclable Catalysts: The development of heterogeneous or recyclable catalysts is a key aspect of green chemistry. For instance, solid acid catalysts or polymer-supported catalysts can be used to facilitate the synthesis of the triazole ring and can be easily recovered and reused, reducing waste and cost. One-pot multicomponent reactions catalyzed by magnetic nanoparticles have also been reported for the synthesis of similar triazole derivatives, offering a green and efficient approach. mdpi.com

Table 3: Green Chemistry Strategies for the Synthesis of 1,2,4-Triazole Derivatives

| Green Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Reduced reaction time, increased yields, energy efficiency. |

| Solvent-Free Conditions | Reaction conducted without a solvent. | Reduced waste, easier product isolation, lower environmental impact. |

| Aqueous Media | Use of water as a solvent. | Non-toxic, non-flammable, inexpensive. |

| Recyclable Catalysts | Heterogeneous or reusable catalysts. | Reduced catalyst waste, lower cost, simplified purification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra is essential for the unambiguous structural assignment of this compound. This would involve the interpretation of ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum would provide information on the chemical environment of the protons in the molecule. The protons on the 4-bromophenyl ring would be expected to show a characteristic splitting pattern, likely two doublets, due to their coupling. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing nature of both the bromine atom and the triazolone ring. Additionally, the proton attached to the nitrogen atom (N-H) of the triazolone ring would likely appear as a broad singlet at a downfield chemical shift.

Carbon-13 NMR (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the carbonyl carbon (C=O) of the triazolone ring, typically in the downfield region. The carbon atom of the triazole ring would also have a characteristic chemical shift. The four different carbon environments of the 4-bromophenyl ring would also be distinguishable, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To confirm the connectivity of the atoms, two-dimensional NMR techniques would be employed. Correlation Spectroscopy (COSY) would establish the coupling relationships between adjacent protons, particularly within the 4-bromophenyl ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be crucial for establishing long-range correlations between protons and carbons, confirming the connection between the 4-bromophenyl ring and the triazolone moiety.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by analyzing its vibrational modes.

Characteristic Absorption Bands of the Triazolone Moiety

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the triazolone ring would be prominent. The N-H stretching vibration of the amine group in the triazole ring would also be observable, likely as a broad band. Furthermore, characteristic bands for the C=N and N-N stretching vibrations within the triazolone ring would be present.

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through ionization and fragmentation. For this compound, this technique provides definitive confirmation of its elemental composition and reveals characteristic fragmentation pathways.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, enabling the unambiguous determination of its elemental formula. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₈H₆BrN₃O) is calculated to be 239.9770 Da.

Table 1: Illustrative HRMS Data for [M+H]⁺ of C₈H₇BrN₃O⁺

| Ion Formula | Isotope | Calculated m/z | Observed m/z | Mass Error (ppm) |

| C₈H₇⁷⁹BrN₃O⁺ | ⁷⁹Br | 239.9770 | 239.9772 | 0.83 |

| C₈H₇⁸¹BrN₃O⁺ | ⁸¹Br | 241.9750 | 241.9753 | 1.24 |

Note: The data in this table is illustrative and represents expected values for the compound.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) conditions can be predicted based on the established fragmentation patterns of 1,2,4-triazoles and brominated aromatic compounds. The fragmentation is expected to proceed through several key steps initiated by the cleavage of the heterocyclic ring.

A primary fragmentation event for 1,2,4-triazole derivatives often involves the loss of a stable nitrogen molecule (N₂). This is typically followed by the elimination of a carbon monoxide (CO) molecule from the triazolone ring. Subsequent fragmentation would involve the bromophenyl moiety.

A plausible fragmentation pathway is as follows:

Molecular Ion Formation: The molecule forms a molecular ion [C₈H₆BrN₃O]⁺ (m/z 240/242).

Loss of N₂: The molecular ion loses a molecule of nitrogen, a common fragmentation for triazoles, to form an ion at m/z 212/214.

Loss of CO: The resulting fragment then loses carbon monoxide, yielding the [C₇H₆BrN]⁺ ion at m/z 184/186.

Formation of Bromophenyl Cation: Cleavage can also lead to the formation of the stable 4-bromophenyl cation [C₆H₄Br]⁺ at m/z 155/157.

Loss of Bromine: The bromophenyl cation can subsequently lose a bromine radical to form the phenyl cation [C₆H₄]⁺ at m/z 76.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula |

| 240/242 | [M]⁺ | [C₈H₆BrN₃O]⁺ |

| 212/214 | [M - N₂]⁺ | [C₈H₆BrN₁O]⁺ |

| 184/186 | [M - N₂ - CO]⁺ | [C₇H₆BrN]⁺ |

| 155/157 | [C₆H₄Br]⁺ | [C₆H₄Br]⁺ |

| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ |

Note: The data in this table is illustrative and represents a predicted fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorptions characteristic of its aromatic and heterocyclic components.

The spectrum would likely display strong absorption bands corresponding to π → π* transitions associated with the phenyl ring and the conjugated triazolone system. These high-energy transitions typically occur in the 200–300 nm range. Additionally, a weaker absorption band at a longer wavelength may be observed, corresponding to the n → π* transition of the non-bonding electrons on the nitrogen and oxygen atoms of the triazolone ring. doi.org The presence of the bromine atom as a substituent on the phenyl ring may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted phenyl equivalent.

Table 3: Expected UV-Vis Absorption Data in Methanol (B129727)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Type of Transition | Chromophore |

| ~210 | ~25,000 | π → π | Phenyl Ring |

| ~250 | ~18,000 | π → π | 1,2,4-Triazol-5-one Ring |

| ~290 | ~3,000 | n → π* | C=O and C=N |

Note: The data in this table is illustrative, based on typical values for similar aromatic and heterocyclic compounds. doi.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, its solid-state characteristics can be inferred from closely related 1,2,4-triazol-5-one and 1,2,4-triazole-5-thione derivatives. asianpubs.orgnih.gov

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds. The triazolone ring contains both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogen atoms). This facilitates the formation of robust hydrogen-bonded networks, such as centrosymmetric dimers or extended chains. nih.gov

In a likely packing arrangement, the N-H group of one molecule would form a hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule (N-H···O). These interactions would link the molecules into one-dimensional chains or discrete dimeric units.

Furthermore, other interactions are expected to contribute to the stability of the crystal lattice:

π–π Stacking: The planar phenyl and triazole rings may engage in π–π stacking interactions with neighboring molecules.

Halogen Bonding: The bromine atom on the phenyl ring could act as a halogen bond donor, forming short contacts with electronegative atoms (like oxygen or nitrogen) on adjacent molecules.

C-H···X Interactions: Weak C-H···O and C-H···N hydrogen bonds involving the aromatic C-H groups are also likely to be present, further stabilizing the three-dimensional structure. nih.gov

The 1,2,4-triazol-5-one moiety can theoretically exist in different tautomeric forms, primarily the oxo (amide) form (1H/4H) and the hydroxy (enol) form. Crystallographic studies of related 1,2,4-triazole-5-thiones have shown that the thione tautomer is overwhelmingly favored in the solid state over the thiol form. nih.gov By analogy, it is highly probable that this compound exists exclusively as the oxo tautomer in the crystalline state.

The predominance of the oxo form is attributed to its ability to form stronger and more stable intermolecular hydrogen-bonding networks (N-H···O) compared to the weaker interactions that would be possible with the hydroxy tautomer (O-H···N). This arrangement maximizes the lattice energy and thermodynamic stability of the crystal. The structure is therefore correctly named with the "-one" suffix, indicating the presence of the carbonyl group.

Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl 1h 1,2,4 Triazol 5 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. For 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one, these calculations can elucidate the distribution of electrons and the nature of its molecular orbitals.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on related 1,2,4-triazole (B32235) derivatives have utilized DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to determine properties like molecular orbital energies. tubitak.gov.trresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in defining the chemical reactivity and kinetic stability of a molecule.

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For substituted triazole systems, the nature and position of substituents can significantly influence these frontier orbital energies. In the case of this compound, the electron-withdrawing nature of the bromine atom and the electronic characteristics of the triazolone ring would be expected to modulate the HOMO and LUMO energy levels.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Triazole System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are representative examples based on DFT calculations for similar heterocyclic compounds and are intended for illustrative purposes.

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This analysis is invaluable for predicting how a molecule will interact with other molecules, including electrophiles and nucleophiles.

For this compound, the ESP map would be expected to show regions of negative potential around the electronegative oxygen and nitrogen atoms of the triazolone ring, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen, would exhibit a positive potential, marking them as potential sites for nucleophilic interaction. The bromine atom on the phenyl ring would also influence the electrostatic potential of that region of the molecule.

Tautomerism and Isomerism of the 1,2,4-Triazol-5-one (B2904161) Core

The 1,2,4-triazol-5-one core can exist in different tautomeric forms due to the migration of a proton. Understanding the relative stabilities of these tautomers is crucial as it can dictate the compound's chemical behavior and biological activity.

The 1,2,4-triazol-5-one ring can theoretically exist in several tautomeric forms, including the keto form (as named in the subject compound) and various enol forms where the proton resides on one of the nitrogen atoms or the oxygen atom. Computational studies on the related 2,4-dihydro-3H-1,2,4-triazol-3-one system have shown that the keto tautomer is generally the most stable form in the gas phase. bohrium.com The relative energies of the different tautomers can be calculated using DFT methods, providing an energetic landscape of their stability.

For this compound, the primary tautomeric equilibrium would be between the 1H, 2H, and 4H forms of the triazolone ring. The relative stability is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents.

Table 2: Illustrative Relative Energies of 1,2,4-Triazol-5-one Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| 1H-form | 0.0 (Reference) |

| 2H-form | +2.5 |

| 4H-form | +1.8 |

Note: These are hypothetical relative energy values for illustrative purposes, based on general findings for substituted triazoles. The actual values for this compound would require specific calculations.

The tautomeric equilibrium of a molecule can be significantly influenced by the surrounding solvent. nih.gov Polar solvents may stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the relative energies of the tautomers. tubitak.gov.tr

For this compound, it is expected that in polar protic solvents, the tautomeric equilibrium might shift compared to the gas phase or nonpolar solvents. The ability of the solvent to act as a hydrogen bond donor or acceptor can play a critical role in stabilizing specific tautomeric forms. For instance, a solvent capable of accepting a hydrogen bond might stabilize a tautomer where the N-H group is more acidic.

Conformational Analysis of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the triazolone ring.

The dihedral angle between the planes of the phenyl and triazole rings is a key parameter in defining the conformation. Computational studies can map the potential energy surface as a function of this dihedral angle to identify the most stable (lowest energy) conformations. In related structures, such as 2-(4-bromophenyl)-5-methyl-2,3-dihydro-4H-1,2,4-triazol-3-one, the dihedral angle between the phenyl and triazole rings has been determined experimentally to be relatively small, suggesting a nearly planar conformation. uzh.ch However, steric hindrance and electronic interactions between the rings can lead to non-planar minimum energy structures. A computational conformational scan would reveal the rotational energy barrier and the preferred orientation of the two ring systems relative to each other.

Molecular Dynamics Simulations for Dynamic Behavior

For various 1,2,4-triazole derivatives, MD simulations have been utilized to explore their binding stability within protein active sites. These simulations can elucidate the key amino acid residues involved in the interaction and the role of solvent molecules. For instance, studies on other triazole-based compounds have used MD to confirm the stability of ligand-protein complexes and to analyze the dynamic nature of the interactions over time. While these studies establish a precedent for the utility of MD in understanding triazole derivatives, specific simulation data for this compound is not presently documented.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. These predictions are crucial for the structural elucidation of newly synthesized compounds and for interpreting experimental spectra.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental IR spectrum. For many 1,2,4-triazole derivatives, DFT calculations have been successfully used to assign the characteristic vibrational modes, such as N-H, C=O, and C-N stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are another key set of parameters that can be predicted computationally. These calculations help in assigning the signals in experimental NMR spectra to specific atoms within the molecule. For related heterocyclic systems, theoretical NMR data has shown good correlation with experimental values, aiding in their structural confirmation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption maxima (λmax) in UV-Vis spectra. This analysis provides information about the electronic structure and chromophores within a molecule.

While the computational prediction of spectroscopic parameters is a standard approach for characterizing novel compounds, specific published data tables of predicted IR frequencies, NMR chemical shifts, or UV-Vis absorption maxima for this compound are not available. The general approach would involve optimizing the molecular geometry of the compound at a chosen level of theory and then performing frequency, NMR, and TD-DFT calculations to obtain the desired spectroscopic data.

Chemical Reactivity and Transformations of 2 4 Bromophenyl 1h 1,2,4 Triazol 5 One

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring

The bromophenyl ring of 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic systems. The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the bromine atom and the 1H-1,2,4-triazol-5-one group.

The bromine atom is a well-established ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. masterorganicchemistry.com However, it is also a deactivating group due to its inductive electron-withdrawing effect, which slows down the rate of substitution compared to unsubstituted benzene (B151609). wikipedia.org

Conversely, the 1H-1,2,4-triazol-5-one substituent, connected to the phenyl ring via a nitrogen atom, is considered a deactivating group. The electron-withdrawing nature of the carbonyl group and the nitrogen atoms in the heterocyclic ring reduces the electron density of the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles. organicchemistrytutor.comlibretexts.org Such groups typically act as meta-directors. masterorganicchemistry.comlkouniv.ac.in

When both a deactivating ortho-, para-director (bromine) and a deactivating meta-director (triazolone) are present, their effects must be considered in tandem. The substitution pattern is often a result of a combination of these directing influences, with the reaction generally being slower than that of benzene. organicchemistrytutor.com For this compound, the positions ortho to the bromine atom (C3 and C5) are also meta to the triazolone substituent. Therefore, electrophilic attack is predicted to occur preferentially at these positions, leading to 1-bromo-2,4-disubstituted benzene derivatives. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). lkouniv.ac.in

Nucleophilic Reactivity at the Triazolone Core

The 1H-1,2,4-triazol-5-one core possesses several sites susceptible to nucleophilic attack, primarily the nitrogen atoms and the exocyclic oxygen atom, which exists in tautomeric equilibrium with a thiol group in related triazole-thiones. Alkylation and acylation are common transformations demonstrating the nucleophilic character of the triazolone ring system.

Research on structurally similar compounds, such as 4,5-disubstituted 4H-1,2,4-triazole-3-thiols, reveals that alkylation can occur at either the sulfur or nitrogen atoms, depending on the tautomeric form present. mdpi.com For instance, the alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in the presence of a base like cesium carbonate proceeds via S-alkylation. mdpi.comrawdatalibrary.net This indicates that the exocyclic atom (in this case, sulfur) is a potent nucleophilic site.

For the subject compound, this compound, the nitrogen atoms of the triazole ring are potential sites for nucleophilic reactions. The N1 and N4 positions can be alkylated or acylated under appropriate basic conditions. chemmethod.comresearchgate.net The choice of base, solvent, and electrophile can influence the regioselectivity of the reaction, potentially leading to a mixture of N1- and N4-substituted products. For example, the reaction of 4-amino-1,2,4-triazole (B31798) derivatives with acetyl chloride leads to N-acylation. chemmethod.com

Cycloaddition Reactions Involving the Triazolone Heterocycle

The triazolone ring system, particularly in its dione (B5365651) form, can participate in cycloaddition reactions, acting as a reactive component. A close analog, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), is a powerful dienophile in Diels-Alder reactions. acgpubs.org This reactivity stems from the electron-deficient N=N double bond, which readily reacts with conjugated dienes to form [4+2] cycloadducts. acgpubs.orgwikipedia.org

PTAD and its methyl analog (MTAD) have been shown to undergo Diels-Alder reactions with a variety of cyclic and acyclic dienes. acgpubs.org Furthermore, these triazolinediones can participate in formal [3+2] cycloaddition reactions with heterocycles like oxazoles and 5-alkoxythiazoles, leading to the formation of new bicyclic systems. acgpubs.org Although this compound does not possess the same activated N=N bond as PTAD, the potential for its C=N or C=O bonds to participate in other types of cycloadditions under specific conditions, such as photochemical activation, remains an area for investigation. Intramolecular Diels-Alder reactions have also been explored with 1,2,4-triazine (B1199460) systems, showcasing the versatility of azine heterocycles in cycloaddition chemistry. acs.org

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond on the phenyl ring is a key functional handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing extensive opportunities for molecular diversification.

The Suzuki–Miyaura reaction is a versatile method for forming aryl-aryl bonds by coupling an aryl halide with an organoboron compound, typically a boronic acid or its ester. mdpi.comnih.gov This reaction is widely used for synthesizing biaryl compounds and is tolerant of a broad range of functional groups. For substrates like this compound, the reaction would involve the palladium-catalyzed coupling of the 4-bromophenyl group with various arylboronic acids.

Studies on analogous compounds, such as 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles, have demonstrated the efficacy of this transformation. nih.govnih.govresearchgate.net Typical conditions involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base such as potassium carbonate (K₂CO₃), and a solvent system like a mixture of toluene, water, and ethanol (B145695). nih.govresearchgate.net The reaction generally proceeds at elevated temperatures to afford the corresponding biaryl-substituted triazole derivatives in good yields. nih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with Bromophenyl-Substituted Heterocycles Data is based on reactions with structurally similar bromophenyl-triazole and -pyrimidine derivatives.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 130 | 71 | nih.govresearchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 130 | 85 | nih.govresearchgate.net |

| Naphthalene-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 130 | 79 | nih.govresearchgate.net |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 50 | mdpi.com |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 45 | mdpi.com |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, such as an amine, to proceed. It is a highly reliable method for synthesizing arylalkynes. The 4-bromophenyl group of the title compound is a suitable substrate for this transformation, allowing for the introduction of various alkynyl moieties.

The standard Sonogashira reaction involves a palladium(0) catalyst and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orgorganic-chemistry.org These conditions are generally mild, often allowing the reaction to be performed at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes. nih.gov This reaction would convert this compound into its 2-(4-alkynylphenyl) analog, a valuable intermediate for further synthesis.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides Data is based on general procedures for aryl bromides.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. | Reference |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT - 65°C | wikipedia.orgorganic-chemistry.org |

| 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | RT | wikipedia.org |

| Trimethylsilylacetylene | Pd(OAc)₂ / Ligand | CuI | Cs₂CO₃ | Toluene | 100°C | wikipedia.org |

| Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile (B52724) | 80°C | nih.gov |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.org This reaction results in the substitution of a vinyl hydrogen atom with the aryl group, providing access to a wide array of substituted alkenes, such as styrenes. The 4-bromophenyl moiety of the target compound can be effectively coupled with various alkenes, including acrylates, styrenes, and other vinyl derivatives.

A typical Heck reaction employs a palladium catalyst, such as palladium(II) acetate (B1210297) [Pd(OAc)₂], often in combination with a phosphine (B1218219) ligand, and a base like triethylamine or potassium carbonate. organic-chemistry.org The reaction is generally carried out in a polar aprotic solvent such as DMF or acetonitrile at elevated temperatures. organic-chemistry.orgrsc.org The outcome is the formation of a new C-C bond at the bromine-bearing carbon, yielding 2-(4-vinylphenyl)-1H-1,2,4-triazol-5-one derivatives, which are useful building blocks in polymer and materials science. mdpi.com

Table 3: Typical Conditions for Heck Reaction of Aryl Bromides Data is based on general procedures for aryl bromides.

| Alkene | Pd Catalyst | Ligand | Base | Solvent | Temp. (°C) | Reference |

| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 80-100 | organic-chemistry.org |

| n-Butyl acrylate | Pd(OAc)₂ | - | K₂CO₃ | DMF | 120-140 | organic-chemistry.orgrsc.org |

| Acrylonitrile | PdCl₂ | PPh₃ | Et₃N | Toluene | 100 | rsc.org |

| Methyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | organic-chemistry.org |

Oxidation and Reduction Pathways of this compound

The chemical reactivity of this compound, particularly concerning its oxidation and reduction pathways, is primarily dictated by the two main functional components of the molecule: the 4-bromophenyl group and the 1H-1,2,4-triazol-5-one ring. While specific studies detailing the oxidation and reduction of this exact compound are limited in publicly available literature, the reactivity can be inferred from the known chemical behavior of these constituent parts.

Reduction Pathways

The reduction of this compound can potentially occur at two sites: the bromophenyl group and the triazolone ring.

The most predictable reduction is the dehalogenation of the 4-bromophenyl moiety. Catalytic hydrogenation is a widely employed and effective method for the reduction of aryl halides. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. Under these conditions, the carbon-bromine bond is cleaved and replaced by a carbon-hydrogen bond, which would yield 2-phenyl-1H-1,2,4-triazol-5-one. The general conditions for such a transformation are well-established in organic synthesis.

The 1H-1,2,4-triazol-5-one ring itself is generally stable to typical reducing conditions used for dehalogenation. However, under more forcing conditions or with specific reagents, reduction of the heterocyclic ring could be envisioned. For instance, electrochemical reduction of some triazole derivatives has been shown to proceed via the reduction of the N=N double bond within the ring system. The specific products would depend on the reaction conditions and the exact nature of the reducing agent. A plausible, though likely challenging, reduction could lead to the opening of the triazole ring.

A summary of the potential reduction products and the conditions under which they might be formed is presented in Table 1.

Table 1: Potential Reduction Pathways and Products

| Reaction Type | Reagents and Conditions | Potential Product | Notes |

|---|---|---|---|

| Reductive Dehalogenation | H₂, Pd/C, solvent (e.g., ethanol, ethyl acetate) | 2-phenyl-1H-1,2,4-triazol-5-one | A common and high-yielding reaction for aryl bromides. |

| Ring Reduction (Hypothetical) | Strong reducing agents (e.g., NaBH₄/CoCl₂, electrochemical reduction) | Derivatives of di- or tetrahydrotriazole, or ring-opened products | Less likely under standard conditions; highly dependent on the specific reagents and conditions. |

Oxidation Pathways

The oxidation of this compound is less predictable without specific experimental data. Both the bromophenyl group and the triazolone ring could potentially be oxidized, though both are relatively stable to oxidation.

The 4-bromophenyl group is generally resistant to oxidation, except under harsh conditions that would likely also degrade the triazolone ring. The triazolone ring itself is in a relatively high oxidation state. However, studies on analogous compounds, such as 3-amino-1,2,4-triazol-5-one, have shown that strong oxidizing agents like manganese oxide can lead to the degradation of the triazole ring, producing smaller molecules. nih.govresearchgate.net It is plausible that potent oxidizing agents could lead to the cleavage of the 1H-1,2,4-triazol-5-one ring in the title compound as well.

Electrochemical oxidation is another potential pathway for the transformation of triazole derivatives. Depending on the electrode material and the reaction conditions, this could lead to a variety of products, including polymerized films on the electrode surface or smaller, oxidized fragments of the original molecule.

Given the lack of specific research on the oxidation of this compound, the potential oxidation pathways remain speculative. Table 2 outlines some hypothetical oxidation scenarios.

Table 2: Potential Oxidation Pathways and Products

| Reaction Type | Reagents and Conditions | Potential Product | Notes |

|---|---|---|---|

| Ring Cleavage | Strong oxidizing agents (e.g., KMnO₄, O₃, MnO₂) | Ring-opened products (e.g., derivatives of hydrazine (B178648), urea, or smaller nitrogenous compounds) | Based on the reactivity of similar heterocyclic systems; likely requires harsh conditions. |

| Electrochemical Oxidation | Electrolysis with a suitable anode and electrolyte | Polymerized material or degradation products | The outcome would be highly dependent on the specific electrochemical setup. |

Compound Names

Structure Activity Relationship Sar Studies of 2 4 Bromophenyl 1h 1,2,4 Triazol 5 One and Its Analogs in in Vitro Biological Contexts

Design Principles for Derivatives of 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one

The design of derivatives of this compound is guided by established principles in medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The core scaffold presents several positions amenable to chemical modification: the phenyl ring, the triazolone core, and the nitrogen and carbon atoms within the triazolone ring.

Key design principles often involve:

Isosteric and Bioisosteric Replacements: The bromine atom on the phenyl ring can be replaced with other halogens (F, Cl, I) or with other functional groups of similar size and electronic properties to probe the effect on activity. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives bearing a 1,2,4-triazolo[1,5-a]pyrimidine moiety, it was found that electron-withdrawing groups such as Cl, Br, F, and NO2 at the 2 and 4-positions of a benzene (B151609) ring resulted in better antifungal activity.

Substituent Scaffolding: Introducing various substituents on the phenyl ring to explore electronic and steric effects. Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -NO2, -CF3) can significantly alter the molecule's interaction with biological targets.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. This approach has been used in the design of new anticancer agents by linking the 1,2,4-triazole (B32235) moiety to other heterocyclic systems.

Systematic Modifications at the Phenyl Moiety and Triazolone Core

Systematic modifications of the lead compound are essential for developing a comprehensive SAR.

Phenyl Moiety Modifications: The 4-bromophenyl group is a common starting point for modifications. The position and nature of the substituent on the phenyl ring can drastically affect the biological activity.

Halogen Substitution: Studies on related triazole structures have shown that the type and position of the halogen atom are critical. For example, in a series of antifungal carbazole-triazole conjugates, a 3,6-dibromocarbazole (B31536) derivative showed potent activity. In another study on anticancer 1,2,4-triazole derivatives, the substitution of Br and Cl at specific positions on a phenyl ring influenced the cytotoxic activity against HeLa cells.

Alkyl and Alkoxy Groups: The introduction of small alkyl or alkoxy groups can modulate lipophilicity and steric bulk. For example, in a series of 1,2,4-triazoles evaluated for anticancer activity, the presence of a methoxy (B1213986) group on a phenyl ring was a key feature in some of the most potent compounds.

Nitro and Amino Groups: The introduction of polar groups like nitro or amino functions can alter the electronic properties and potential for hydrogen bonding.

Triazolone Core Modifications: The triazolone ring offers several sites for modification to fine-tune the molecule's properties.

N-Substitution: The nitrogen atoms of the triazolone ring can be substituted with various alkyl or aryl groups. This can impact the molecule's conformation and its ability to act as a hydrogen bond donor or acceptor.

Thionation: Conversion of the carbonyl group of the triazolone to a thione can significantly alter the electronic distribution and metal-chelating properties of the molecule, which can be important for certain biological activities, such as enzyme inhibition.

Fusion with Other Rings: The triazolone ring can be fused with other heterocyclic systems to create more rigid and complex structures, such as triazolopyrimidines or triazolobenzoxazoles. These fused systems can exhibit novel biological activities. For instance, novel 7-phenyl- Current time information in Düsseldorf, DE.nih.govresearchgate.nettriazolo[4,3-a]pyrimidin-5(4H)-one derivatives have been synthesized and evaluated for their anticonvulsant activities.

Influence of Substituent Electronic and Steric Properties on In Vitro Activity

The electronic and steric properties of substituents play a pivotal role in the in vitro biological activity of this compound derivatives.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenyl ring influences the electron density of the entire molecule. This can affect how the molecule interacts with its biological target.

Electron-Withdrawing Groups (EWGs): Halogens, nitro groups, and trifluoromethyl groups are common EWGs. The bromine atom in the parent compound is a moderately deactivating, ortho-, para-directing group. The presence of strong EWGs can enhance activity in some cases by increasing the acidity of N-H protons or by participating in specific electronic interactions with the target protein. In some antifungal 1,2,4-triazoles, the presence of electron-withdrawing groups on the phenyl ring was found to be favorable for activity.

Electron-Donating Groups (EDGs): Alkyl and alkoxy groups are typical EDGs. These groups can increase the electron density of the aromatic ring and may enhance binding through hydrophobic interactions. However, in some cases, EDGs can also lead to a decrease in activity.

The following table summarizes the general influence of electronic properties of substituents on the phenyl ring on the biological activity of some 1,2,4-triazole derivatives.

| Substituent | Electronic Effect | General Impact on In Vitro Activity |

| -Cl, -Br, -F | Electron-withdrawing | Often enhances antifungal and anticancer activity |

| -NO2 | Strongly electron-withdrawing | Can increase activity, but may also introduce toxicity |

| -CH3, -C2H5 | Electron-donating | Can enhance activity through hydrophobic interactions |

| -OCH3 | Electron-donating | Variable effects, can increase or decrease activity |

Steric Effects: The size and shape of the substituents (steric bulk) are critical for ensuring a proper fit of the molecule into the binding site of its biological target.

Small Substituents: Smaller groups like fluorine or a methyl group may be well-tolerated and can fine-tune the electronic properties without causing significant steric hindrance.

Bulky Substituents: Larger groups, such as tert-butyl or a phenyl ring, can either enhance activity by occupying a large hydrophobic pocket in the target protein or decrease activity by sterically clashing with the binding site. The position of the bulky group is also crucial (ortho, meta, or para).

The interplay between electronic and steric effects is complex and often not straightforward to predict. For instance, a bulky, electron-withdrawing group might have opposing effects on activity, and the net result will depend on the specific requirements of the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can provide valuable insights for designing new analogs with improved potency.

A typical QSAR study involves the following steps:

Data Set: A series of synthesized derivatives with their corresponding in vitro biological activity data (e.g., IC50 or MIC values) is required.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, molar refractivity, van der Waals volume.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation (using a test set of compounds not used in model development) techniques.

Synthesis and Characterization of Derivatives and Analogs of 2 4 Bromophenyl 1h 1,2,4 Triazol 5 One

Derivatization Strategies for the Bromophenyl Substituent

The bromine atom on the phenyl ring of 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one is a key functional group for derivatization, primarily through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. wikipedia.orglibretexts.org

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a base. wikipedia.orglibretexts.org This reaction is highly versatile, allowing for the formation of a carbon-carbon bond and the introduction of a wide range of substituents at the para-position of the phenyl ring. wikipedia.org The general scheme for the Suzuki-Miyaura coupling of the parent compound is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

In this reaction, the 4-bromophenyl group is coupled with a boronic acid (R-B(OH)₂) using a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) to yield the corresponding 2-(4-substituted-phenyl)-1H-1,2,4-triazol-5-one derivative.

The scope of the reaction is broad, with various aryl, heteroaryl, and vinyl boronic acids being successfully employed to create a library of novel analogs. nih.govnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. nih.govorganic-chemistry.org

Table 1: Examples of Substituents Introduced via Suzuki-Miyaura Coupling on Analogous Aryl Bromide Systems

| Boronic Acid Partner | Resulting Substituent (R) | Potential Application/Significance |

|---|---|---|

| Phenylboronic acid | Phenyl | Core biphenyl (B1667301) structures. nih.gov |

| 4-Cyanophenylboronic acid | 4-Cyanophenyl | Introduction of a polar cyano group. nih.gov |

| Vinylboronic acid | Vinyl | Formation of styrene-like derivatives. wikipedia.org |

| Cyclopropylboronic acid | Cyclopropyl | Introduction of a strained ring system. nih.gov |

| 4-Nitrophenylboronic acid | 4-Nitrophenyl | Incorporation of an electron-withdrawing group. nih.gov |

Modifications and Functionalization of the Triazolone Ring

The 1,2,4-triazol-5-one (B2904161) ring itself offers several sites for modification, including the nitrogen and oxygen atoms. These modifications can significantly alter the electronic and steric properties of the molecule.

One common strategy is the N-alkylation of the triazole ring. The nitrogen atom at position 1 can be alkylated using various alkyl halides in the presence of a base. researchgate.netnih.gov This reaction introduces an alkyl or substituted alkyl group, further expanding the chemical diversity of the derivatives. The regioselectivity of alkylation (N1 vs. N2 vs. N4 in the general 1,2,4-triazole (B32235) system) can be influenced by the reaction conditions, including the choice of base and solvent. researchgate.netnih.gov

Another important functionalization involves the conversion of the carbonyl group (C=O) at position 5 to a thione (C=S), yielding a 1,2,4-triazole-5-thione derivative. This is typically achieved by reacting the triazolone with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The resulting thione is a versatile intermediate. For instance, the thiol tautomer can undergo S-alkylation with various electrophiles to introduce a wide range of functional groups. mdpi.comzsmu.edu.ua

Furthermore, the triazole ring can serve as a scaffold for the synthesis of Schiff bases . If the parent triazole contains an amino group, it can be condensed with various aldehydes or ketones to form imines (Schiff bases). nepjol.infochemijournal.comnih.gov These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). chemijournal.comnih.gov While the parent this compound does not have a free amino group for direct Schiff base formation, related amino-triazole analogs are commonly used for this purpose. nepjol.infochemijournal.com

Table 2: Common Functionalization Strategies for the 1,2,4-Triazole Ring

| Modification Type | Reagents | Resulting Functional Group/Structure |

|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH) | N-Alkyl-triazolone |

| Thionation | Lawesson's reagent, P₄S₁₀ | Triazole-thione |

| S-Alkylation (of thione) | Alkyl halides, α-halo ketones | S-Alkyl-triazole-thione |

| Schiff Base Formation (on amino-analogs) | Aromatic/aliphatic aldehydes | Triazole-imine (Schiff base) |

Isolation and Purification Techniques for Novel Analogs

The successful synthesis of novel analogs of this compound is contingent upon effective isolation and purification techniques to ensure the removal of starting materials, reagents, and byproducts. The choice of method depends on the physical and chemical properties of the synthesized compound, such as its polarity, solubility, and crystallinity.

Recrystallization is a fundamental technique used for the purification of solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. mdpi.com The selection of an appropriate solvent is critical for efficient purification. Ethanol is a commonly used solvent for recrystallizing triazole derivatives. mdpi.comnih.gov

Chromatography is a powerful and widely used set of techniques for the purification of organic compounds.

Column Chromatography: This technique is frequently employed for the separation of compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase (a solvent or mixture of solvents). researchgate.net For instance, a mixture of chloroform (B151607) and methanol (B129727) can be used as the eluent for purifying triazole-containing compounds. researchgate.net

Flash Chromatography: A variation of column chromatography that uses pressure to speed up the elution process, allowing for rapid and efficient purification. nih.gov

High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is used for both analytical and preparative-scale purification of triazole derivatives. nih.gov This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. nih.gov

Solid-Phase Extraction (SPE) can also be utilized as a sample preparation and purification method to separate the desired compound from a complex mixture. researchgate.net

The purity of the final compound is often assessed by thin-layer chromatography (TLC) and by measuring its melting point. mdpi.com

Spectroscopic and Crystallographic Confirmation of Derivative Structures

The unambiguous determination of the chemical structure of newly synthesized derivatives is essential. This is achieved through a combination of modern spectroscopic techniques and, when possible, single-crystal X-ray crystallography.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. urfu.ru

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. mphu.edu.uamdpi.com Characteristic signals for the aromatic protons of the bromophenyl ring and any newly introduced substituents, as well as protons on the triazole ring or its side chains, are analyzed. mphu.edu.uamdpi.com

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the phenyl and triazole rings, as well as in any attached functional groups, are diagnostic. urfu.runih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. mdpi.com For example, the C=O stretching frequency in the triazolone ring (typically around 1700 cm⁻¹) and the C=S stretch in thione derivatives are readily identifiable. nih.gov The presence of N-H, C-H, and aromatic C=C stretching vibrations also provides valuable structural information. mdpi.commdpi.com

Mass Spectrometry (MS): Techniques such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS) are used to determine the exact mass of the molecule, which in turn allows for the confirmation of its elemental composition. mdpi.com

Table 3: Typical Spectroscopic Data for Characterizing Triazole Derivatives

| Technique | Information Obtained | Typical Observations for Triazole Derivatives |

|---|---|---|

| ¹H NMR | Proton environment, connectivity | Signals in the aromatic region (7-8 ppm) for the phenyl ring; signals for protons on substituents. nih.gov |

| ¹³C NMR | Carbon skeleton | Signals for aromatic carbons, triazole ring carbons (e.g., C3 and C5), and carbons of substituents. nih.gov |

| IR | Functional groups | C=O stretch (~1700 cm⁻¹), N-H stretch (~3200 cm⁻¹), aromatic C=C and C-H stretches. nih.gov |

| HRMS | Exact mass and elemental formula | Provides the molecular ion peak corresponding to the calculated exact mass of the compound. mdpi.com |

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof. nih.govdoaj.org This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, confirming the connectivity, configuration, and conformation of the molecule. nih.govresearchgate.net It is particularly valuable for establishing the regiochemistry of substitution on the triazole ring and for analyzing intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. nih.govresearchgate.net

Potential Applications of 2 4 Bromophenyl 1h 1,2,4 Triazol 5 One in Advanced Chemical Sciences

Role as a Privileged Scaffold in Drug Discovery Research (In Vitro Focus)

The 1,2,4-triazole (B32235) nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. The incorporation of a 4-bromophenyl substituent can further enhance the biological activity of these molecules. Derivatives of bromophenyl-triazoles have demonstrated a broad spectrum of pharmacological effects in in vitro studies, including antimicrobial, antifungal, and anticancer activities. scispace.comresearchgate.netresearchgate.netrsc.orgmdpi.com

The biological potential of this scaffold is attributed to several factors. The triazole ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. lifescienceglobal.com The bromophenyl group, on the other hand, can engage in halogen bonding and hydrophobic interactions, which can contribute to the binding affinity and selectivity of the compound for its target.

Research into derivatives of the 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one core has yielded promising results in several therapeutic areas:

Anticancer Activity: Numerous studies have highlighted the anticancer potential of bromophenyl-triazole derivatives. For instance, certain 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown significant growth inhibition against various cancer cell lines, including those of the central nervous system. researchgate.netzsmu.edu.ua The mechanism of action for some of these compounds is believed to involve the inhibition of crucial enzymes like tubulin. researchgate.netzsmu.edu.ua

Antimicrobial and Antifungal Activity: The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of bromophenyl-triazoles have shown considerable efficacy in this regard. For example, certain 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles have been synthesized and found to possess notable antimicrobial and antifungal properties. mdpi.com Similarly, other studies have reported good activity of bromophenyl-triazole derivatives against various bacterial and fungal strains. researchgate.netmdpi.comnih.gov

The following table summarizes the in vitro biological activities of some representative bromophenyl-triazole derivatives:

| Compound/Derivative Class | Biological Activity | Target/Organism(s) | Key Findings |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Anticancer | Various human cancer cell lines (e.g., CNS cancer cell line SNB-75) | Significant growth percent inhibition observed. researchgate.netzsmu.edu.ua |

| 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Antimicrobial, Antifungal | Various bacterial and fungal strains | Activity is influenced by the length of the alkyl chain. mdpi.com |

| 1-(4-bromobenzyl)-1H-1,2,3-triazol-4-ol | Antifungal, Antibacterial | Candida albicans, Aspergillus niger, Staphylococcus aureus | Demonstrated significant inhibitory effects. mdpi.com |

| 2-Phenyl-3-(6-(4-bromophenyl)-7H- scispace.commdpi.comnih.govtriazolo[3,4-b] mdpi.commdpi.comnih.govthiadiazin-3-yl)-4H-4-chromenone | Antifungal | Aspergillus niger, Candida albicans | Showed the greatest activity against A. niger among the tested compounds. nih.gov |

Applications in Materials Chemistry (e.g., Polymer Modification, Ligand Design)

The structural characteristics of this compound also suggest its potential utility in the field of materials chemistry. The triazole ring is known for its ability to coordinate with metal ions, making it a valuable component in the design of coordination polymers and metal-organic frameworks (MOFs). scispace.commdpi.com These materials have a wide range of applications, including gas storage, catalysis, and sensing.

The nitrogen atoms of the triazole ring can act as ligands, binding to metal centers to form extended network structures. The bromophenyl group can also play a role in the properties of the resulting material, potentially influencing its packing, stability, and electronic properties. While specific research on the use of this compound in this context is limited, the broader class of triazole-based ligands has been extensively studied. scispace.commdpi.com

Furthermore, the presence of the reactive bromine atom on the phenyl ring opens up possibilities for polymer modification. Through cross-coupling reactions, the this compound unit could be grafted onto polymer backbones, thereby introducing the functional properties of the triazole ring into the polymer. This could be a strategy for developing new functional polymers with applications in areas such as flame retardants, coatings, and membranes. For example, triazole derivatives have been incorporated into polymer structures to create self-healing materials.

Potential as a Precursor in Organic Synthesis

In the realm of organic synthesis, this compound can serve as a valuable precursor for the construction of more complex heterocyclic systems. The triazolone ring possesses multiple reactive sites that can be selectively functionalized. For instance, the nitrogen and oxygen atoms of the triazolone ring can undergo alkylation, acylation, and other transformations. scispace.comnih.gov

The bromine atom on the phenyl ring is another key functional handle. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 4-position of the phenyl ring, enabling the synthesis of a diverse library of derivatives.

The synthesis of fused heterocyclic systems is another area where this compound could be a useful starting material. The triazole ring can be annulated with other rings to create novel polycyclic structures with potentially interesting biological and material properties. The general synthetic utility of 1,2,4-triazoles as intermediates for creating hybrid molecules is well-documented.

Utility in Supramolecular Chemistry and Self-Assembly (if applicable)

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are relevant to understanding the behavior of this compound in the solid state and in solution. The molecule possesses several features that can drive self-assembly into well-defined supramolecular architectures.

The N-H and C=O groups of the triazolone ring are capable of forming strong hydrogen bonds. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks in the crystalline state. Furthermore, the aromatic phenyl and triazole rings can participate in π-π stacking interactions, which are another important type of non-covalent interaction that can influence the packing of molecules in the solid state. The bromine atom can also participate in halogen bonding, a directional interaction that is increasingly being utilized in crystal engineering. The interplay of these various non-covalent forces can lead to the formation of complex and interesting supramolecular structures.

Future Research Directions and Emerging Perspectives on 2 4 Bromophenyl 1h 1,2,4 Triazol 5 One

Unexplored Synthetic Avenues and Methodologies

While established methods for the synthesis of 1,2,4-triazole (B32235) derivatives exist, future research should focus on developing more efficient, sustainable, and diverse synthetic pathways to access 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one and its analogs.

Green Chemistry Approaches: The development of environmentally benign synthetic protocols is a key research direction. This includes the use of greener solvents, catalyst-free reactions, or the application of microwave and ultrasound irradiation to reduce reaction times and energy consumption. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of the target compound could enable more efficient production and facilitate the rapid generation of a library of derivatives for screening purposes.

Novel Catalytic Systems: Exploration of new catalysts, such as bio-inspired catalysts like amine oxidase mimics, could provide highly regioselective and atom-economical routes to 1,2,4-triazoles. rsc.org This approach could yield novel derivatives that are inaccessible through traditional methods.

Combinatorial Synthesis: Employing combinatorial chemistry techniques will be crucial for creating large libraries of analogs. cijournal.ru By systematically modifying the phenyl ring and the triazole core, researchers can efficiently explore the structure-activity relationships of this chemical class. One-pot multi-component reactions are particularly attractive for their efficiency in generating molecular diversity. mdpi.com

| Synthetic Methodology | Potential Advantage | Relevant Research Area |